molecular formula C20H18N4OS B11523778 1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone

1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone

Cat. No.: B11523778
M. Wt: 362.4 g/mol
InChI Key: AZRMAYOATOZPPU-UHFFFAOYSA-N
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Description

1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone is a complex organic compound with a unique structure that combines a phenyl group, a triazinoindole moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone typically involves multiple steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and indole-3-carboxaldehyde.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, often using propyl halides under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using phenyl acetyl chloride and a Lewis acid catalyst.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazinoindole moieties, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, amines, under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazinoindole moiety could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-2-(2H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone
  • 1-(4-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone
  • 1-(4-chlorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone

Uniqueness

1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

1-phenyl-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C20H18N4OS/c1-2-12-24-16-11-7-6-10-15(16)18-19(24)21-20(23-22-18)26-13-17(25)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

AZRMAYOATOZPPU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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